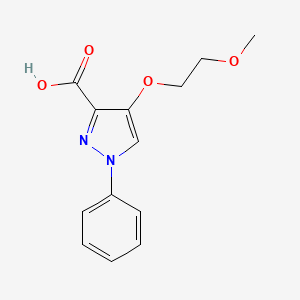

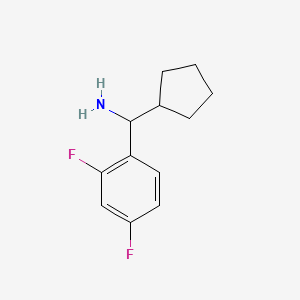

![molecular formula C14H18BrNO5 B1519637 (5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid CAS No. 1214038-57-9](/img/structure/B1519637.png)

(5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid

Overview

Description

“(5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid” is a chemical compound with the CAS Number: 1214038-57-9 . It has a molecular weight of 360.2 .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H18BrNO5/c1-14(2,3)21-13(19)16-11(12(17)18)9-7-8(15)5-6-10(9)20-4/h5-7,11H,1-4H3,(H,16,19)(H,17,18) . This code provides a textual representation of the molecular structure. Physical And Chemical Properties Analysis

This compound has a molecular weight of 360.2 . It is a solid at room temperature . Other physical and chemical properties are not well documented in the available resources.Scientific Research Applications

Synthesis of Related Compounds : Compounds structurally similar to (5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid have been synthesized for various purposes. For instance, bromophenol derivatives have been isolated from the red alga Rhodomela confervoides, exhibiting potent antioxidant activities, suggesting the potential use of related bromophenols in food preservation and pharmaceuticals (Li et al., 2011). Furthermore, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid involved regioselective bromination, indicating the significance of brominated phenylacetic acids in synthetic chemistry (Guzei et al., 2010).

Analytical and Diagnostic Applications : The tert-butyldimethylsilyl derivatives of certain compounds, including homovanillic acid and vanilmandelic acid (structurally related to the tert-butoxycarbonyl group in the compound of interest), have been used in capillary gas chromatography for diagnosing and monitoring patients with functional tumors and other metabolic disorders (Muskiet et al., 1981).

Synthesis of Amino Acid Derivatives : The synthesis of amino acid derivatives, such as the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, involves complex synthetic pathways that may relate to the synthetic routes of (5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid. These pathways include electrophilic attacks and the introduction of nitrogen through reactions like the Curtius reaction (Arvanitis et al., 1998).

Synthesis of Industrial Intermediates : Related compounds such as 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid have been synthesized as key intermediates in manufacturing therapeutic agents, highlighting the industrial relevance of brominated and methoxycarbonyl compounds in pharmaceutical synthesis (Zhang et al., 2022).

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . These reactions typically involve palladium as a catalyst , suggesting that palladium complexes could be potential targets for this compound.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new palladium-carbon bond . Transmetalation, on the other hand, involves the transfer of organic groups from boron to palladium .

Biochemical Pathways

It’s worth noting that suzuki–miyaura cross-coupling reactions, which this compound may participate in, are widely used in the synthesis of complex organic compounds . This suggests that the compound could potentially influence a variety of biochemical pathways depending on the specific context of its use.

Result of Action

Given its potential involvement in suzuki–miyaura cross-coupling reactions , it’s plausible that the compound could facilitate the formation of new carbon-carbon bonds, thereby contributing to the synthesis of complex organic molecules.

Action Environment

The action, efficacy, and stability of (5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a base . .

properties

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO5/c1-14(2,3)21-13(19)16-11(12(17)18)9-7-8(15)5-6-10(9)20-4/h5-7,11H,1-4H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGISBSQMXCRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=C(C=CC(=C1)Br)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate](/img/structure/B1519554.png)

![1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine](/img/structure/B1519556.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine](/img/structure/B1519557.png)

![2-[4-(2,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1519561.png)

![1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B1519570.png)

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1519577.png)